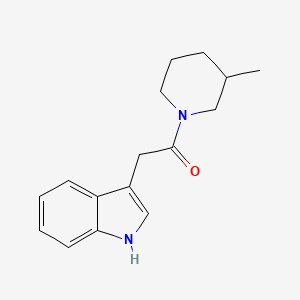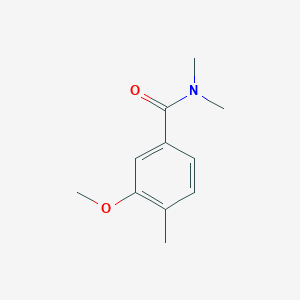
2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone, also known as MEAI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MEAI is a synthetic compound that was first developed in 2009 by a team of researchers led by Dr. David E. Nichols at Purdue University.
Mechanism of Action
2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone acts as a partial agonist at the 5-HT2A receptor, meaning that it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a modulatory effect on the receptor's activity, which can have various downstream effects on neurotransmitter release and signaling.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone can modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate. This can result in various physiological and behavioral effects, such as changes in mood, cognition, and perception.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone in lab experiments is its high affinity for the 5-HT2A receptor, which allows for precise modulation of receptor activity. However, one limitation is its relatively low potency compared to other compounds that target the same receptor.
Future Directions
There are several potential future directions for research on 2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone. One area of interest is its potential as a tool for studying the role of the 5-HT2A receptor in various physiological and behavioral processes. Another area of interest is its potential as a starting point for the development of new drugs that target the 5-HT2A receptor.
In conclusion, 2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its unique properties make it a useful tool for studying the role of the 5-HT2A receptor in various physiological and behavioral processes, as well as a potential starting point for the development of new drugs.
Synthesis Methods
The synthesis of 2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone involves a multi-step process that includes the reaction of 3-methylpiperidine with indole-3-carboxaldehyde, followed by the addition of acetic anhydride and sodium acetate. The final product is obtained through purification and crystallization.
Scientific Research Applications
2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone has been studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, 2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in various physiological and behavioral processes.
properties
IUPAC Name |
2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-5-4-8-18(11-12)16(19)9-13-10-17-15-7-3-2-6-14(13)15/h2-3,6-7,10,12,17H,4-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCFQJWOXIBWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole](/img/structure/B7465587.png)



![[2-(benzylamino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465619.png)
![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)

![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
![2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)

![2-(2,5-dimethylphenyl)sulfanyl-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7465654.png)
![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)

![[4-(3,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7465709.png)